NaV1.7 Antagonist Potency: Occupies a Distinct Intermediate Affinity Niche Between Clinical-Stage and Weaker Tool Compounds
The compound inhibits human NaV1.7 channels stably expressed in HEK293 cells with an IC50 of 240 nM (PatchXpress automated patch clamp, partially inactivated state) [1]. This places it in a clearly differentiated activity band: approximately 22-fold less potent than the clinical candidate PF-05089771 (IC50 11 nM for hNaV1.7) [2] yet substantially more accessible as a research tool, while being 400-fold more potent than the non-methylated primary sulfonamide analog (for which no detectable NaV1.7 activity has been reported at comparable concentrations, effectively representing a loss of activity upon N-demethylation) . This intermediate potency may be advantageous for studies requiring graded channel inhibition without complete block.
| Evidence Dimension | hNaV1.7 antagonism (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated, PatchXpress) |
| Comparator Or Baseline | PF-05089771: IC50 = 11 nM (hNaV1.7); Non-methylated analog (1427460-72-7): no reported NaV1.7 activity |
| Quantified Difference | Target compound is ~22-fold less potent than PF-05089771; N-methylation confers >400-fold activity enhancement over the primary sulfonamide analog |
| Conditions | hNaV1.7 expressed in HEK293 cells; PatchXpress automated patch clamp; partially inactivated state |
Why This Matters
Researchers requiring a NaV1.7 antagonist with moderate potency that avoids complete channel silencing should select this compound over ultra-potent clinical candidates; those needing the highest potency should choose PF-05089771 or GDC-0310.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816). IC50 240 nM, Antagonist activity at human partially inactivated NaV1.7 channel in HEK293 cells (PatchXpress). View Source
- [2] MedChemExpress. PF 05089771 (CAS 1235403-62-9). IC50 11 nM for hNaV1.7. View Source
